molecular formula C21H19N3O5S B10974773 N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide

Cat. No.: B10974773
M. Wt: 425.5 g/mol
InChI Key: MEINCMBQLTYOMZ-UHFFFAOYSA-N
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Description

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a sulfamoyl-linked heterocyclic compound characterized by a 3,4-dimethylisoxazole moiety attached via a sulfamoyl group to a phenyl ring, which is further connected to a 3-methylbenzofuran carboxamide. The sulfamoyl group may confer solubility and hydrogen-bonding capabilities, while the benzofuran carboxamide could influence steric interactions and metabolic stability .

Properties

Molecular Formula

C21H19N3O5S

Molecular Weight

425.5 g/mol

IUPAC Name

N-[4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl]-3-methyl-1-benzofuran-2-carboxamide

InChI

InChI=1S/C21H19N3O5S/c1-12-14(3)23-29-21(12)24-30(26,27)16-10-8-15(9-11-16)22-20(25)19-13(2)17-6-4-5-7-18(17)28-19/h4-11,24H,1-3H3,(H,22,25)

InChI Key

MEINCMBQLTYOMZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=C(C4=CC=CC=C4O3)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenolic compounds and appropriate carboxylic acid derivatives.

    Introduction of the Sulfamoyl Group: This step involves the reaction of the benzofuran derivative with sulfamoyl chloride under basic conditions.

    Formation of the Oxazole Ring: The oxazole ring is introduced through cyclization reactions involving appropriate amine and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles like amines or alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonamide/Sulfamoyl Derivatives

USP Sulfamethoxazole-Related Compounds

  • USP Sulfamethoxazole Related Compound A (N-{4-[N-(5-Methylisoxazol-3-yl)sulfamoyl]phenyl}acetamide): Shares the 5-methylisoxazole-sulfamoyl-phenyl backbone but replaces the benzofuran carboxamide with an acetamide group.
  • USP Sulfamethoxazole Related Compound B (4-Amino-N-{4-[N-(5-methylisoxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide): Features an additional sulfonamide group and an amino substituent. The dual sulfonamide structure enhances hydrogen-bonding capacity, which might improve solubility but reduce blood-brain barrier penetration relative to the target compound .

N(4)-Acetylsulfisoxazole

  • Structure : N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}ethanimidic acid.
  • Comparison: The acetyl group replaces the benzofuran carboxamide, simplifying the structure.
Heterocyclic Variations

N-(3,4-dimethyl-1,2-oxazol-5-yl)-4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]benzene-1-sulfonamide

  • Key Features : Incorporates a diazenyl-linked imidazole group instead of benzofuran. The diazenyl group introduces π-conjugation and redox activity, which could enhance antimicrobial properties but increase photodegradation risks .

CF-Series Compounds (CF2–CF7)

  • Examples: CF2: Contains a dioxoisoindoline substituent, increasing molecular weight (MW ≈ 500–550 g/mol) and introducing a rigid, planar structure. This may improve intercalation with DNA or proteins but reduce solubility . CF5 (Sodium acetyl derivative): The sodium salt likely enhances aqueous solubility compared to the neutral benzofuran carboxamide, making it more suitable for intravenous formulations .
Triazole- and Thiophene-Containing Analogues
  • N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[4-(prop-2-en-1-yl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Structure: Features a triazole-thiophene-sulfanyl acetamide chain. However, the higher MW (530.65 g/mol) may limit oral bioavailability .

Physicochemical and Pharmacokinetic Profiles

Compound Molecular Weight (g/mol) Key Substituents Solubility Predictions Metabolic Stability Insights
Target Compound ~450–480* Benzofuran carboxamide Moderate (logP ~3–4) Susceptible to CYP3A4 oxidation
USP Related Compound A 295.31 Acetamide High (logP ~1–2) Rapid deacetylation
CF5 (Sodium acetyl derivative) ~500–550 Sodium acetyl, dioxoisoindoline Very high (ionic) Stable to hydrolysis
Triazole-thiophene analogue (ID 8013) 530.65 Triazole, thiophene Low (logP ~4–5) CYP2D6-mediated metabolism

*Estimated based on structural analogs in .

Biological Activity

N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-methyl-1-benzofuran-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies, including structure-activity relationships (SAR), molecular docking analyses, and its effects on specific biological targets.

Chemical Structure and Properties

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC17H17N3O5S
Molecular Weight353.4 g/mol
LogP2.7723
Polar Surface Area151.257 Ų
Hydrogen Bond Donors3
Hydrogen Bond Acceptors14

Recent studies suggest that compounds with a benzofuran scaffold exhibit diverse biological activities, particularly against viral and bacterial targets. For instance, molecular docking studies have indicated that benzofuran derivatives can effectively inhibit the Hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp) by engaging crucial amino acid residues within the enzyme's active site. This interaction is essential for inhibiting viral replication .

Antiviral Activity

A study conducted on various benzofuran derivatives demonstrated that those with a sulfamoyl group showed promising inhibitory effects against HCV. The binding affinities of these compounds were evaluated using computational methods, revealing significant interactions with the active site residues of the NS5B enzyme. The calculated binding energies ranged from -12.63 to -16.09 kcal/mol, indicating strong potential for antiviral activity .

Antibacterial Activity

In addition to antiviral properties, compounds similar to this compound have been screened against Mycobacterium tuberculosis and Staphylococcus aureus. High-throughput screening identified several amide inhibitors that demonstrated effective antibacterial activity, suggesting that modifications to the benzofuran structure can enhance potency against these pathogens .

Case Studies

Case Study 1: Hepatitis C Inhibition
In silico studies focusing on the compound's interaction with HCV NS5B revealed that it competes effectively with known inhibitors like Nesbuvir. The compound's ability to form hydrogen bonds with critical residues such as SER365 and ARG200 was highlighted as a key factor in its inhibitory mechanism .

Case Study 2: Tuberculosis Treatment
Another investigation into the antibacterial properties of related compounds found that they inhibited pantothenate synthetase in Mycobacterium tuberculosis. This enzyme is vital for bacterial survival, and inhibitors targeting it could provide a novel therapeutic approach against resistant strains of tuberculosis .

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